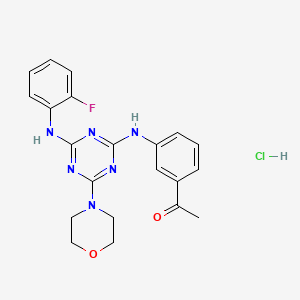

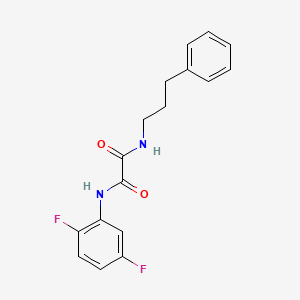

![molecular formula C18H12Cl2N4O B2997061 1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895020-47-0](/img/structure/B2997061.png)

1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-d]pyrimidin-4-one is a class of compounds that belong to the larger family of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antiviral, and anticancer properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of electronegative chlorine atoms could make the compound more polar, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

A series of pyrazolo[4,3-d]-pyrimidine derivatives, including compounds related to the chemical structure of interest, have been synthesized and evaluated for their antimicrobial and anticancer activity. These compounds, characterized by their structural motifs, exhibited significant activity against various microbial strains and cancer cell lines. Specifically, some derivatives showed higher anticancer activity compared to standard drugs like doxorubicin, indicating their potential as therapeutic agents in cancer treatment. Furthermore, their antimicrobial efficacy suggests a broad spectrum of application in combating infectious diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

Adenosine Receptor Affinity

Research into pyrazolo[3,4-d]pyrimidines has revealed their affinity for A1 adenosine receptors, which are significant in various physiological processes. By synthesizing and testing a series of these compounds, researchers found that specific substitutions at the N1 and N5 positions could enhance their activity, suggesting a potential for therapeutic applications in diseases where adenosine receptor modulation is beneficial. This includes conditions like cardiovascular diseases, where adenosine plays a crucial role in regulating heart rate and myocardial oxygen consumption (Harden, Quinn, & Scammells, 1991).

Antitumor Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives to test their antitumor activity across 60 different cell lines. Some compounds demonstrated potent antitumor effects, with specific derivatives showing significant efficacy, highlighting their potential as leads in the development of new anticancer medications. The study underscores the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in generating biologically active compounds capable of inhibiting tumor growth (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Molecular Docking and Kinase Inhibition

The exploration of pyrazolo[3,4-d]pyrimidines extends into their role as kinase inhibitors, with particular focus on their ability to inhibit Src phosphorylation, a key process in cancer cell proliferation and survival. Studies have shown that these compounds not only inhibit the growth of cancer cells by blocking Src phosphorylation but also induce apoptosis, providing a dual mechanism of action against cancer. This makes them promising candidates for the development of new cancer therapies focused on kinase inhibition (Carraro et al., 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O/c19-13-5-3-6-14(8-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-4-1-2-7-16(12)20/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMXPTPIJIPAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Ethoxyspiro[3.3]heptan-1-yl)prop-2-enamide](/img/structure/B2996979.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2996980.png)

![(E)-3-[3-(2-Fluorophenyl)phenyl]prop-2-enoic acid](/img/structure/B2996981.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide](/img/structure/B2996982.png)

![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2996984.png)

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)

![2-amino-4H,5H,6H-cyclopenta[d][1,3]thiazol-6-one](/img/structure/B2996996.png)

![N-(1-Cyanocyclohexyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B2996999.png)

![Tert-butyl 7-(iodomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2997001.png)